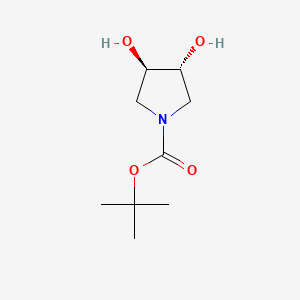

tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

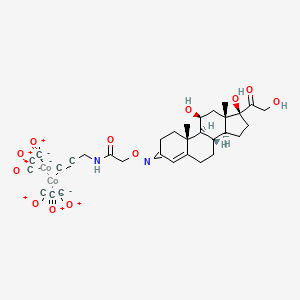

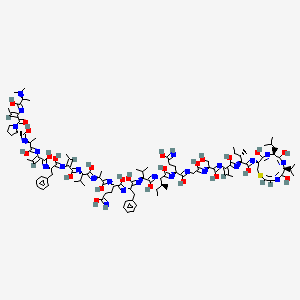

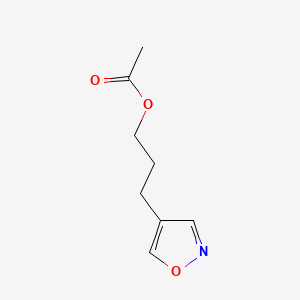

Tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H17NO4 . It is a derivative of pyrrolidine, a cyclic amine, with hydroxyl and carboxylate functional groups .

Molecular Structure Analysis

The molecular structure of tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The 3rd and 4th carbon atoms on the ring each have a hydroxyl group attached to them. The nitrogen atom is bonded to a carboxylate group, which is further connected to a tert-butyl group .

Scientific Research Applications

Synthetic Applications in Organic Chemistry

tert-Butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate plays a significant role in the synthesis of complex molecules due to its stereochemistry and functionality. It is utilized in the preparation of various bioactive compounds, demonstrating potential as an intermediate in the synthesis of pharmaceuticals and natural products. The compound's structural complexity and chiral centers make it valuable for constructing stereoselective molecules, which are crucial in drug development and chemical synthesis. Researchers have explored its application in creating analogs and derivatives with enhanced biological activities, indicating its broad utility in organic synthesis (Dembitsky, 2006).

Advances in Synthetic Routes

Studies on synthetic routes, such as the production of Vandetanib, have underscored the importance of tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate in facilitating complex chemical transformations. Its role in different synthetic pathways, particularly in the industrial production of pharmaceuticals, highlights its adaptability and efficiency in contributing to high-yield and commercially valuable processes. The exploration of various synthetic routes employing this compound illustrates its pivotal function in optimizing chemical syntheses and enhancing the manufacturing scale of therapeutic agents (Mi, 2015).

Mechanism of Action

Mode of Action

It’s known that the tert-butyl group in chemistry has a unique reactivity pattern due to its crowded structure . This could influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

Compounds with the tert-butyl group have been noted for their relevance in biosynthetic and biodegradation pathways .

properties

IUPAC Name |

tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-4-6(11)7(12)5-10/h6-7,11-12H,4-5H2,1-3H3/t6-,7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXQBMZDVBHSLW-RNFRBKRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70708763 |

Source

|

| Record name | tert-Butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70708763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

150986-62-2 |

Source

|

| Record name | tert-Butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70708763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S,8aS)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B582883.png)

![1H-Azirino[1,2-a]indole,7,7a-dihydro-(9CI)](/img/no-structure.png)

![1-(2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)ethanone](/img/structure/B582892.png)